N-benzyl-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide
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Overview
Description
Molecular Structure Analysis
Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Scientific Research Applications
Antimicrobial and Antifungal Applications
N-Benzyl-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide derivatives have shown significant potential in antimicrobial and antifungal applications. Studies have demonstrated their effectiveness against various strains, indicating their utility in addressing bacterial and fungal infections. For instance, certain synthesized compounds displayed good antimicrobial activity, with some exhibiting high activity against most strains (Fahim & Ismael, 2019; Gull et al., 2016).
Anticancer Research
These compounds have also been researched for their potential anticancer properties. Some derivatives have been evaluated against various human tumor cell lines, showing considerable anticancer activity. This includes the potential use against leukemia, melanoma, lung, colon, and breast cancers (Yurttaş, Tay, & Demirayak, 2015; Havrylyuk et al., 2010).
Enzyme Inhibition and Biological Activity
Several studies have focused on the enzyme inhibition properties of these derivatives, particularly in the context of urease inhibition and protein-tyrosine phosphatase 1B inhibitors. This suggests their potential application in treating conditions related to enzyme dysregulation (Gull et al., 2016; Navarrete-Vázquez et al., 2012).
Analgesic Applications
Research has also explored the analgesic properties of these compounds. Some studies have indicated significant potential for pain relief, suggesting their applicability in the development of new analgesics (Kaplancıklı et al., 2012).
Antioxidant and Anti-Inflammatory Activities
These compounds have shown promise in antioxidant and anti-inflammatory applications. This includes potential utility in conditions where inflammation and oxidative stress play a critical role (Koppireddi et al., 2013).
Antiviral Research
Some derivatives of this compound have been investigated for their potential antiviral properties, including activity against HIV, suggesting a potential role in antiviral therapy (Bhavsar et al., 2011).
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These diverse activities suggest that thiazole derivatives may interact with multiple targets in the body.
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to changes in physiological systems . For instance, they may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors .
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it can be inferred that they may influence a variety of biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Properties
IUPAC Name |
N-benzyl-2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S2/c1-15-7-9-17(10-8-15)23-20(26)14-28-21-24-18(13-27-21)11-19(25)22-12-16-5-3-2-4-6-16/h2-10,13H,11-12,14H2,1H3,(H,22,25)(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLNXBSDXZSSKBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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